

Application Notes and Protocols: Al-Ni Layered Double hydroxides for Photocatalysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aluminium-nickel

Cat. No.: B105184

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds, are a class of anionic clays with the general formula $[M_{2+1-x}M_{3+x}(OH)_2]^{x+}(A^{n-})_{x/n} \cdot mH_2O$.^[1] Among the various LDH compositions, Nickel-Aluminum Layered Double Hydroxides (Al-Ni LDHs) have garnered significant attention as promising photocatalysts.^[2] Their tunable bandgap, high surface area, and ease of synthesis make them suitable for a range of photocatalytic applications, including the degradation of organic pollutants in wastewater and hydrogen evolution.^{[1][3]}

These materials can be synthesized through various methods, with co-precipitation and hydrothermal techniques being the most common, allowing for the control of crystal size, morphology, and surface properties.^{[4][5]} The photocatalytic activity of Al-Ni LDHs is attributed to the generation of electron-hole pairs upon light irradiation, which then produce reactive oxygen species (ROS) that can break down organic molecules.^[6] This document provides detailed protocols for the synthesis of Al-Ni LDHs and the evaluation of their photocatalytic performance.

Experimental Protocols

Protocol 1: Synthesis of Al-Ni LDHs via Co-precipitation

This protocol describes a widely used method for synthesizing Al-Ni LDHs at a constant pH.

Materials:

- Nickel(II) nitrate hexahydrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Aluminum(III) nitrate nonahydrate ($\text{Al}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$)
- Sodium hydroxide (NaOH)
- Sodium carbonate (Na_2CO_3)
- Deionized water

Procedure:

- Prepare Metal Salt Solution (Solution A): Dissolve stoichiometric amounts of $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ and $\text{Al}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ in deionized water to achieve a desired $\text{M}^{2+}/\text{M}^{3+}$ molar ratio (typically between 2 and 4). For example, for a 3:1 ratio, dissolve 3 moles of the nickel salt and 1 mole of the aluminum salt.^[7]
- Prepare Alkaline Solution (Solution B): Prepare a separate solution of NaOH and Na_2CO_3 in deionized water. The amount of NaOH is calculated to maintain a constant pH during the synthesis, typically between 9 and 11.^[2] Na_2CO_3 provides the interlayer carbonate anions.
- Co-precipitation: Add Solution A dropwise into a beaker containing a known volume of deionized water under vigorous stirring. Simultaneously, add Solution B dropwise to maintain a constant pH.
- Aging: After the addition is complete, continue stirring the resulting slurry at a specific temperature (e.g., 60-80 °C) for a period of several hours to allow for crystal growth and aging.
- Washing and Collection: Cool the suspension to room temperature. Collect the precipitate by centrifugation or filtration and wash it repeatedly with deionized water until the pH of the supernatant is neutral ($\text{pH} \approx 7$).
- Drying: Dry the obtained solid in an oven at a specific temperature (e.g., 80-100 °C) overnight.^[7] The final product is a fine powder of Al-Ni LDH.

Protocol 2: Synthesis of Al-Ni LDHs via Hydrothermal Method

This method is employed to synthesize well-crystallized Al-Ni LDHs with controlled morphology.

[1]

Materials:

- Nickel(II) nitrate hexahydrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$)
- Aluminum(III) nitrate nonahydrate ($\text{Al}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$)
- Urea ($\text{CO}(\text{NH}_2)_2$)
- Deionized water

Procedure:

- Prepare Precursor Solution: Dissolve $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ and $\text{Al}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ in deionized water in the desired molar ratio (e.g., 3:1).
- Add Urea: Add an excess of urea to the solution. Urea acts as a precipitating agent that slowly decomposes upon heating to generate hydroxide ions, leading to a gradual and homogeneous precipitation.
- Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-180 °C) for a defined period (e.g., 12-24 hours).[5]
- Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation or filtration.
- Washing and Drying: Wash the product thoroughly with deionized water and ethanol to remove any residual ions. Dry the final product in an oven at 80 °C overnight.

Protocol 3: Evaluation of Photocatalytic Activity - Degradation of Methylene Blue

This protocol outlines a standard procedure to assess the photocatalytic performance of synthesized Al-Ni LDHs using the degradation of a model organic dye, Methylene Blue (MB), under visible light irradiation.

Materials and Equipment:

- Synthesized Al-Ni LDH photocatalyst
- Methylene Blue (MB)
- Deionized water
- Light source (e.g., Xenon lamp with a UV cutoff filter, or a high-power LED)[8]
- Magnetic stirrer
- Spectrophotometer (UV-Vis)
- Centrifuge

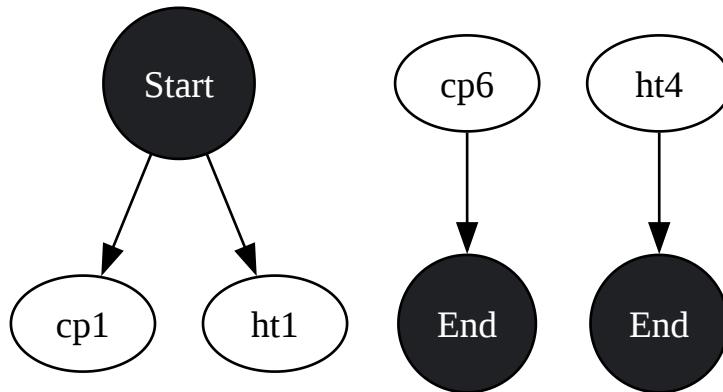
Procedure:

- Catalyst Suspension: Disperse a specific amount of the Al-Ni LDH photocatalyst (e.g., 0.5 g/L) in a known volume of an aqueous solution of MB with a specific initial concentration (e.g., 10 mg/L).[6]
- Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the MB molecules.[9]
- Photocatalytic Reaction: Irradiate the suspension with the light source under continuous stirring.
- Sampling: At regular time intervals, withdraw a small aliquot (e.g., 3-5 mL) of the suspension.
- Sample Analysis: Centrifuge the withdrawn sample to separate the photocatalyst particles. Measure the absorbance of the supernatant at the maximum absorption wavelength of MB (around 664 nm) using a UV-Vis spectrophotometer.

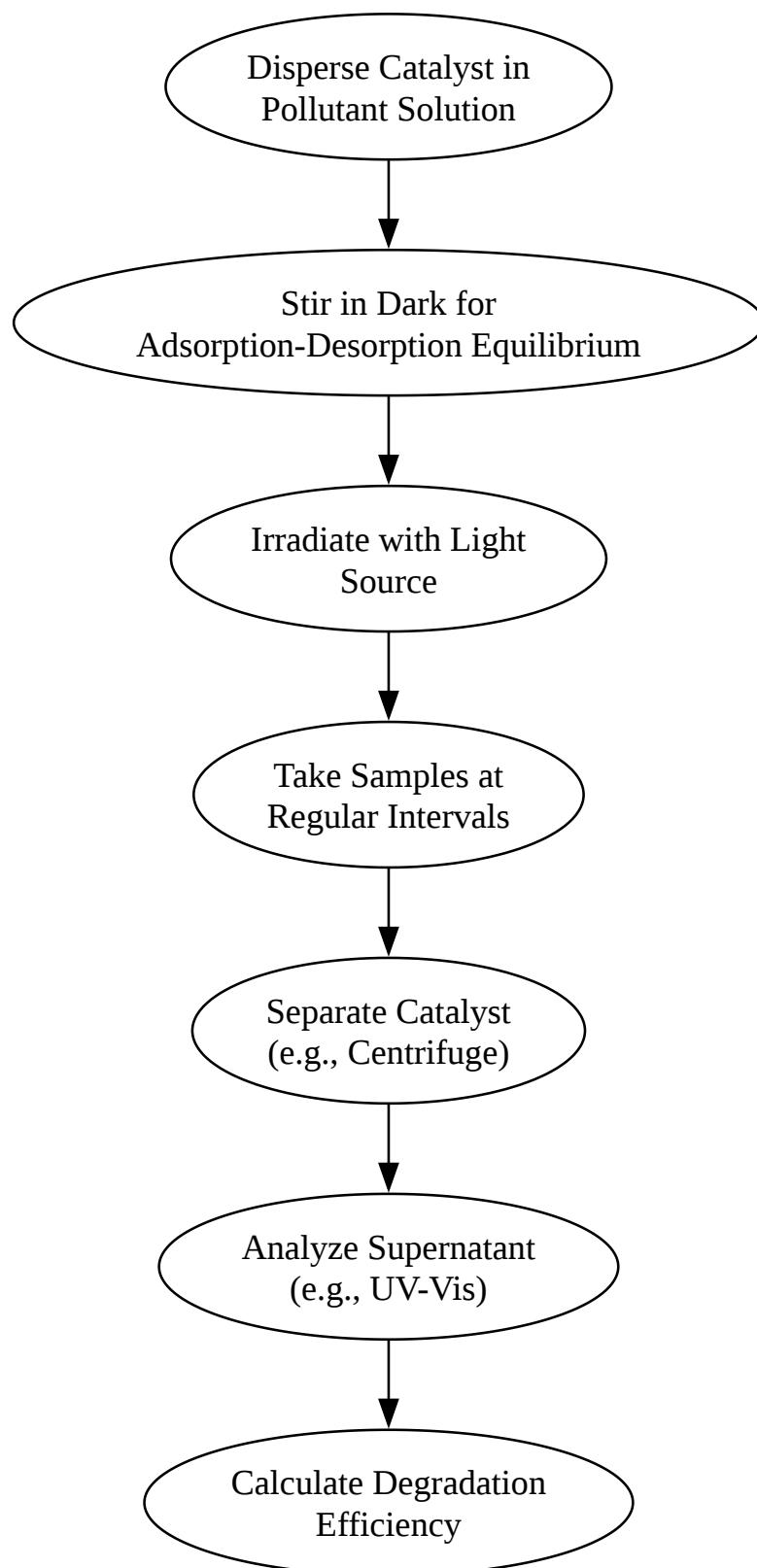
- Data Analysis: Calculate the degradation efficiency of MB at each time point using the following formula: Degradation (%) = $(C_0 - C_t) / C_0 \times 100$ where C_0 is the initial concentration of MB (after reaching adsorption-desorption equilibrium) and C_t is the concentration at time t .

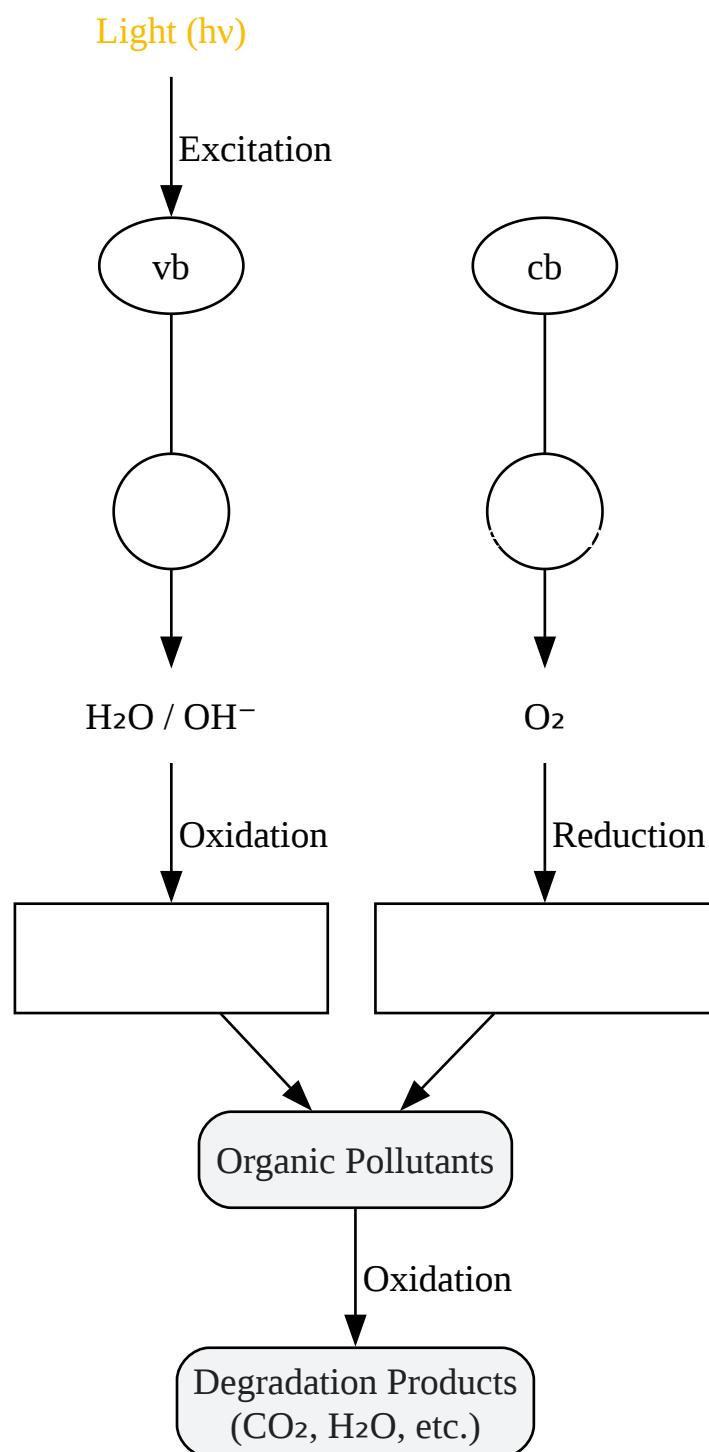
Quantitative Data Summary

The following tables summarize key material properties and photocatalytic performance data for Al-Ni LDH-based materials from various studies.


Table 1: Material Properties of Al-Ni LDH-based Photocatalysts

Material	Synthesis Method	Ni/Al Ratio	Surface Area (m ² /g)	Band Gap (eV)	Reference
Ni ²⁺ -Al ³⁺ -LDHs-U	Low temp-reflux	3:1	151	5.11	[10]
Ni ²⁺ -Al ³⁺ -LDHs-T	Not specified	3:1	56	5.26	[10]
11% Ni-Al LDHs/LM-TiO ₂	Hydrothermal	Not specified	Not specified	2.90	[9]
Ni-Al LDH	Not specified	Not specified	Not specified	2.53	[6]
Ni-Al LDH@Ag ₂ Cr _{O₄}	Not specified	Not specified	Not specified	1.69	[6]
NiAl-LDH	Co-precipitation	Not specified	Not specified	4.54	[11]


Table 2: Photocatalytic Performance of Al-Ni LDH-based Materials


Catalyst	Pollutant	Catalyst Dose	Degradation/Removal Efficiency	Time	Light Source	Reference
11% Ni-Al LDHs/LM-TiO ₂	Methyl Orange	Not specified	87.54% (decolorization)	30 min	Not specified	[9]
Ni-Al LDH@Ag ₂ CrO ₄	Methylene Blue	0.5 g	100%	Not specified	150 W Mercury Lamp	[6]
Bi ₂ WO ₆ /Ni Al-LDH (5 wt% LDH)	Rhodamine B	Not specified	~95%	180 min	Not specified	[11]
Ni ₁ Co ₁ Al ₁ LDH	Hydrogen Evolution	0.1 g	Not specified	Not specified	35 W HID Xe Lamp	[7]

Visualizations

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydrothermally Synthesized ZnCr- and NiCr-Layered Double Hydroxides as Hydrogen Evolution Photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Ni–Al layered double hydroxide-coupled layered mesoporous titanium dioxide (Ni–Al LDH/LM-TiO₂) composites with integrated adsorption-photocatalysis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02160B [pubs.rsc.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Al-Ni Layered Double hydroxides for Photocatalysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105184#al-ni-layered-double-hydroxides-for-photocatalysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com